molecular formula C9H14N2O B11818372 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde

1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B11818372
M. Wt: 166.22 g/mol
InChI Key: YFQFZSYRJZICQG-UHFFFAOYSA-N
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Description

1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a carbaldehyde group at position 4, a methyl group at position 5, and a sec-butyl substituent at position 1 of the pyrazole ring. The carbaldehyde group at position 4 serves as a reactive site for further functionalization, making the compound valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-butan-2-yl-5-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C9H14N2O/c1-4-7(2)11-8(3)9(6-12)5-10-11/h5-7H,4H2,1-3H3

InChI Key

YFQFZSYRJZICQG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(C=N1)C=O)C

Origin of Product

United States

Scientific Research Applications

1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and as a building block in the production of various functional materials.

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting or activating their function.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance resonance stabilization of the carbaldehyde, whereas electron-withdrawing groups (e.g., chlorine) may polarize the carbonyl group .

Physical and Chemical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Trends
This compound Not reported 178.22 Likely low water solubility due to sec-butyl
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde 80–82 216.23 Moderate polarity from methoxy group
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid 212–213 232.23 Higher polarity due to carboxylic acid

Key Observations :

  • The sec-butyl derivative is expected to exhibit lower melting points and solubility compared to aryl-substituted analogs due to reduced crystallinity from its branched alkyl chain.
  • Carboxylic acid derivatives (e.g., 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid) demonstrate significantly higher melting points, emphasizing the role of hydrogen bonding .

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